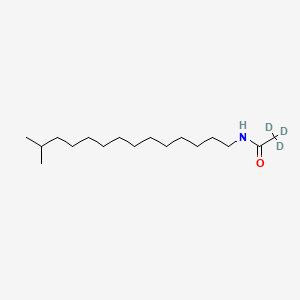

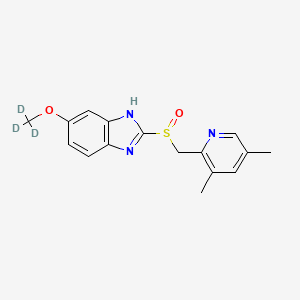

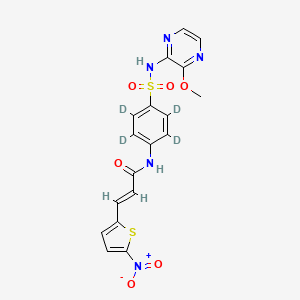

4-Desmethoxy Omeprazole-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

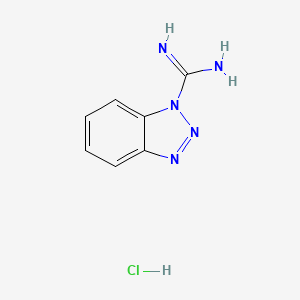

4-Desmethoxy Omeprazole-d3 is the labelled analogue of 4-Desmethoxy Omeprazole . It is the active metabolite of Omeprazole, a proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders .

Molecular Structure Analysis

The molecular formula of this compound is C16H17N3O2S . The molecular weight is 315.39 . The InChI code is InChI=1S/C16H17N3O2S/c1-10-6-11(2)15(17-8-10)9-22(20)16-18-13-5-4-12(21-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19) .Physical And Chemical Properties Analysis

This compound is a crystalline solid . It is soluble in DMSO and Methanol . The λmax is 302 nm .Wissenschaftliche Forschungsanwendungen

Omeprazole and its Derivatives

Omeprazole is a potent inhibitor of gastric acid secretion, acting on the proton pump of the parietal cell. This action is significant as it represents the terminal step in the acid secretory pathway. Omeprazole's effectiveness is highlighted in its ability to treat conditions such as peptic ulcer disease and Zollinger-Ellison syndrome, with a rapid healing rate for peptic ulcers and effective management of gastric acid hypersecretion (Clissold & Campoli-Richards, 1986; McTavish, Buckley, & Heel, 1991). Its unique mode of action and the subsequent development of esomeprazole, the S-isomer of omeprazole, further underscore the importance of understanding the pharmacological nuances of these compounds (Kendall, 2003).

Pharmacokinetic Properties

The pharmacokinetic properties of omeprazole indicate a variability in drug metabolism, which can be influenced by genetic polymorphisms. This variability underscores the importance of considering individual metabolic differences when assessing the efficacy and safety of omeprazole and its derivatives (Andersson, 1996). The development of newer proton pump inhibitors (PPIs) like esomeprazole and rabeprazole, which may offer advantages in terms of more consistent acid inhibition, also highlights the evolving landscape of PPI therapy (Thjódleifsson, 2002).

Wirkmechanismus

Target of Action

4-Desmethoxy Omeprazole-d3 is an active metabolite of Omeprazole . The primary target of this compound is the gastric H+/K+ ATPase pump , also known as the proton pump . This pump is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .

Mode of Action

This compound, like its parent compound Omeprazole, acts as a proton pump inhibitor (PPI) . It binds to the H+/K+ ATPase enzyme system on the secretory surface of gastric parietal cells, leading to the inhibition of gastric acid secretion . This compound also shows competitive inhibition of CYP2C19 activity .

Biochemical Pathways

The inhibition of the proton pump by this compound leads to a decrease in gastric acidity. This reduction in acidity can affect various biochemical pathways, particularly those involved in the digestion process. Additionally, the compound’s interaction with CYP2C19 can influence drug metabolism pathways, as CYP2C19 is involved in the metabolism of several clinically important drugs .

Pharmacokinetics

Omeprazole is well absorbed in the stomach and is subject to extensive first-pass metabolism . Its bioavailability increases with repeated dosing. Omeprazole’s metabolism is primarily hepatic, involving the cytochrome P450 (CYP) isomers CYP2C19 and CYP3A4 .

Result of Action

The primary result of this compound’s action is a reduction in gastric acid secretion . This leads to an increase in gastric pH, which can provide relief from acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome .

Action Environment

The action of this compound, like most drugs, can be influenced by various environmental factors. These can include the pH of the stomach, the presence of food, and the use of other medications. Additionally, genetic polymorphisms in CYP2C19 can affect the metabolism of Omeprazole, potentially influencing the efficacy and safety of the drug .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

4-Desmethoxy Omeprazole-d3, like its parent compound Omeprazole, shows competitive inhibition of CYP2C19 activity . This interaction with the CYP2C19 enzyme is crucial for its role in biochemical reactions .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a proton pump inhibitor. It reduces the production of gastric acid by inhibiting the gastric H+/K+ ATPase pump . This can influence various cellular processes, particularly those related to gastric acid secretion .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the gastric proton pump in the parietal cells of the stomach, thereby reducing the production of hydrochloric acid . This is achieved through binding interactions with the proton pump, leading to enzyme inhibition .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade rapidly .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been extensively studied. It is known that the effects of Omeprazole, the parent compound, can vary with different dosages .

Metabolic Pathways

This compound is involved in the same metabolic pathways as Omeprazole. It is primarily metabolized by the cytochrome P450 (CYP) isomers CYP2C19 and CYP3A4 .

Transport and Distribution

It is known that Omeprazole, the parent compound, is distributed throughout the body after oral administration .

Subcellular Localization

It is known that Omeprazole, the parent compound, is primarily localized in the parietal cells of the stomach where it exerts its effects .

Eigenschaften

IUPAC Name |

2-[(3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuteriomethoxy)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-10-6-11(2)15(17-8-10)9-22(20)16-18-13-5-4-12(21-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19)/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXZYNHJPJEPAE-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=C(C=C(C=N3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide](/img/no-structure.png)